molecular formula C15H11N3OS B8041555 2-(4-Methoxyphenyl)-[1]benzothiolo[2,3-d]triazole

2-(4-Methoxyphenyl)-[1]benzothiolo[2,3-d]triazole

Cat. No.: B8041555
M. Wt: 281.3 g/mol
InChI Key: ABOHRKABJZEPFU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole is a heterocyclic compound that features a benzothiazole ring fused with a triazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole typically involves the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . This method is efficient and environmentally friendly, providing high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent use to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole and triazole rings.

    Reduction: Reduced forms of the benzothiazole and triazole rings.

    Substitution: Substituted derivatives where the methoxy group is replaced by other functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole can be compared with other similar compounds such as:

The uniqueness of 2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole lies in its combined benzothiazole and triazole rings, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-[1]benzothiolo[2,3-d]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c1-19-11-8-6-10(7-9-11)18-16-14-12-4-2-3-5-13(12)20-15(14)17-18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOHRKABJZEPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C4=CC=CC=C4SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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